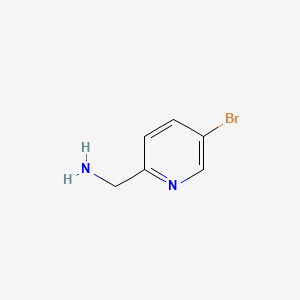

(5-Bromopyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIXMWKVLPXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678457 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-23-0 | |

| Record name | 5-Bromo-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopyridin-2-yl)methanamine synthesis from 2-amino-5-bromopyridine

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)methanamine from 2-amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a reliable two-step synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry, starting from 2-amino-5-bromopyridine. The synthesis involves an initial Sandmeyer reaction to convert the aromatic amine into a nitrile, followed by the reduction of the nitrile to the target primary amine. This document offers detailed experimental protocols, summarizes key quantitative data, and includes process visualizations to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

The transformation of 2-amino-5-bromopyridine to this compound is efficiently achieved in two sequential steps. The first step is the conversion of the 2-amino group to a 2-cyano group via a Sandmeyer reaction. The resulting intermediate, 5-bromo-2-cyanopyridine, is then reduced to the target this compound.

Spectroscopic Profile of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromopyridin-2-yl)methanamine (C₆H₇BrN₂), a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis of closely related analogues, namely 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine, to infer the expected spectroscopic characteristics. This guide also includes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, which are crucial for the structural elucidation and characterization of novel compounds.

Predicted and Analogous Spectroscopic Data

The following tables summarize the available predicted and experimental spectroscopic data for this compound and its analogues. This comparative presentation allows for the estimation of expected spectral features for the target compound.

Table 1: Mass Spectrometry Data

| Compound | Ion [M+H]⁺ (Predicted m/z) | Key Fragmentation (Predicted) |

| This compound | 186.9865 | Loss of NH₃, Br |

Predicted data provides a theoretical mass-to-charge ratio which is invaluable for initial identification in mass spectrometry analysis.

Table 2: Infrared (IR) Spectroscopy Data for Analogous Compounds

| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |

| 2-Amino-5-bromo-4-methylpyridine | ~3400-3200 | N-H stretching (amine) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) | |

| ~1300-1000 | C-N stretching | |

| ~800-600 | C-Br stretching | |

| 2-Amino-5-bromopyridine | Similar to the 4-methyl analogue |

The IR spectrum is critical for identifying the presence of key functional groups within a molecule.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the solution is clear and free of particulate matter.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1]

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[1]

Data Acquisition: [1]

-

Spectral Range: 4000-400 cm⁻¹.[1]

-

Resolution: 4 cm⁻¹.[1]

-

Number of Scans: 16-32 scans.[1]

-

Background Correction: A spectrum of a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.[1]

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanamine (CAS 173999-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a primary amine on a pyridine scaffold, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 173999-23-0 | N/A |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Light yellow to brown solid or liquid | [2] |

| Predicted Boiling Point | 247.2 ± 25.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.574 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 8.31 ± 0.39 | [2] |

| Predicted LogS | -1.7 | [3] |

| SMILES | C1=CC(=NC=C1Br)CN | [3] |

| InChI Key | AUIXMWKVLPXKGC-UHFFFAOYSA-N | [3] |

Note: The boiling point, density, pKa, and LogS values are predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in publicly available literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of similar pyridine derivatives. The most likely pathway involves the reduction of 2-cyano-5-bromopyridine.

Proposed Synthetic Pathway

A two-step synthesis starting from the commercially available 2-amino-5-bromopyridine is outlined below. This involves a Sandmeyer reaction to introduce the cyano group, followed by its reduction to the primary amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Cyano-5-bromopyridine

-

Reaction: Sandmeyer reaction of 2-amino-5-bromopyridine.

-

Reagents and Solvents: 2-amino-5-bromopyridine, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) cyanide (CuCN), water.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-cyano-5-bromopyridine by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound

-

Reaction: Reduction of the nitrile group of 2-cyano-5-bromopyridine.

-

Reagents and Solvents: 2-cyano-5-bromopyridine, lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation system (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst), anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄) or ethanol/methanol (for catalytic hydrogenation).

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-cyano-5-bromopyridine in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

-

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has not been published. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Reactivity and Stability

-

Reactivity: The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

-

Stability and Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[2] It is advisable to store it in a tightly sealed container to protect it from moisture and air.

Potential Applications in Drug Discovery

While there is no specific information on the biological activity of this compound itself, its structural motifs are present in many biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, and the presence of the bromo and aminomethyl substituents provides handles for combinatorial library synthesis to explore structure-activity relationships (SAR).

Caption: Logical workflow for the use of this compound in drug discovery.

Potential therapeutic areas where derivatives of this compound could be explored include, but are not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain.

-

GPCR Ligands: The aminomethylpyridine scaffold can be elaborated to target various G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: Nitrogen-containing heterocycles are prevalent in antimicrobial drug discovery.

It is important to note that any potential biological activity would be highly dependent on the specific modifications made to the parent molecule.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While comprehensive experimental data is currently lacking, this guide provides a summary of its known properties and a plausible synthetic route to encourage further research and exploration of its applications. As with any chemical reagent, proper handling and safety precautions are paramount.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of 5-bromo-2-picolylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 5-bromo-2-picolylamine (also known as (5-bromopyridin-2-yl)methanamine). Due to the limited availability of direct experimental data for this specific compound, this document outlines two plausible synthetic routes based on established chemical principles and analogous reactions reported in the literature. The characterization data presented is predicted based on the analysis of structurally related compounds.

Core Compound Properties (Predicted)

The fundamental physical and chemical properties of 5-bromo-2-picolylamine are summarized below. These values are estimated based on data for similar compounds and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available; expected to be higher than 2-picolylamine (203 °C) |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) and slightly soluble in water. |

| CAS Number | 120740-10-5 |

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the initial synthesis of 5-bromo-2-picolylamine. Both routes start from commercially available precursors.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes. These protocols are based on analogous reactions and should be optimized for the specific substrate.

This route involves the side-chain bromination of 5-bromo-2-methylpyridine followed by amination.

Step 1: Synthesis of 5-bromo-2-methylpyridine

Multiple methods exist for the synthesis of 5-bromo-2-methylpyridine. One common method involves the bromination of 2-methylpyridine.[1][2] However, this can lead to isomeric mixtures. A more regioselective route starts from 5-nitro-2-chloropyridine.[3][4][5]

Step 2: Synthesis of 2-(bromomethyl)-5-bromopyridine (Side-chain Bromination)

-

Materials: 5-bromo-2-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylpyridine (1 eq.) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

-

Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-5-bromopyridine, which can be purified by column chromatography or used directly in the next step.

-

Step 3: Synthesis of 5-bromo-2-picolylamine (Amination)

-

Materials: 2-(bromomethyl)-5-bromopyridine, Aqueous ammonia (28-30%), Tetrahydrofuran (THF).

-

Procedure:

-

In a sealed pressure vessel, dissolve the crude 2-(bromomethyl)-5-bromopyridine (1 eq.) in THF.

-

Add an excess of concentrated aqueous ammonia (e.g., 20 eq.).

-

Seal the vessel and heat the mixture at 60-80 °C for 12-24 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove THF and excess ammonia.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 5-bromo-2-picolylamine by column chromatography on silica gel or by vacuum distillation.

-

This route involves the conversion of the amino group to a nitrile, followed by reduction.

Step 1: Synthesis of 2-amino-5-bromopyridine

This starting material is commercially available. It can be synthesized by the regioselective bromination of 2-aminopyridine, often involving an N-acylation protection step to direct the bromination to the 5-position.[6][7][8]

Step 2: Synthesis of 5-bromo-2-cyanopyridine (Sandmeyer Reaction)

A method for this conversion has been reported, starting from 2-amino-5-bromopyridine.[9] Another approach involves the reaction of 2,5-dibromopyridine with a cyanide source.[10]

-

Materials: 2-amino-5-bromopyridine, Sodium nitrite, Hydrobromic acid (48%), Copper(I) cyanide.

-

Procedure:

-

Suspend 2-amino-5-bromopyridine (1 eq.) in a mixture of hydrobromic acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the resulting 5-bromo-2-cyanopyridine by crystallization or column chromatography.[11]

-

Step 3: Synthesis of 5-bromo-2-picolylamine (Reduction)

-

Materials: 5-bromo-2-cyanopyridine, Lithium aluminum hydride (LAH) or Raney Nickel/H₂, Diethyl ether or Methanol.

-

Procedure (using LAH):

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 eq.) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C and slowly add a solution of 5-bromo-2-cyanopyridine (1 eq.) in the same solvent.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-picolylamine.

-

Further purification can be achieved by vacuum distillation.

-

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for 5-bromo-2-picolylamine.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | In CDCl₃ | ||

| Pyridine H-6 | ~8.5 | d | Doublet due to coupling with H-4. |

| Pyridine H-4 | ~7.7 | dd | Doublet of doublets due to coupling with H-3 and H-6. |

| Pyridine H-3 | ~7.2 | d | Doublet due to coupling with H-4. |

| Methylene (-CH₂-) | ~3.9 | s | Singlet. |

| Amine (-NH₂) | ~1.8-2.5 | br s | Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | In CDCl₃ | ||

| Pyridine C-2 | ~160 | - | Quaternary carbon attached to the aminomethyl group. |

| Pyridine C-6 | ~150 | - | CH carbon. |

| Pyridine C-4 | ~140 | - | CH carbon. |

| Pyridine C-5 | ~118 | - | Quaternary carbon attached to bromine. |

| Pyridine C-3 | ~122 | - | CH carbon. |

| Methylene (-CH₂-) | ~47 | - | Methylene carbon. |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks / Fragments |

| IR Spectroscopy | N-H stretch: Two bands around 3300-3400 cm⁻¹ (primary amine).C-H stretch (aromatic): ~3050-3100 cm⁻¹.C-H stretch (aliphatic): ~2850-2960 cm⁻¹.N-H bend (scissoring): ~1600-1650 cm⁻¹.C=C, C=N stretch (aromatic ring): ~1450-1590 cm⁻¹.C-Br stretch: ~500-650 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 186 and 188 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br.Major Fragments: m/z 171/173: [M-NH₂]⁺m/z 107: [M-Br]⁺m/z 92: [C₅H₄N-CH₂]⁺ (tropylium-like ion) |

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting a synthetic route and the subsequent characterization workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]

- 5. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Reactivity Profile of (5-Bromopyridin-2-yl)methanamine with Electrophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic primary aminomethyl group and a pyridine ring, offering multiple sites for reaction with electrophiles. This technical guide provides an in-depth analysis of the reactivity profile of this compound with various electrophilic agents, including alkylating, acylating, and sulfonylating agents. Detailed experimental protocols for key reactions are provided, along with a summary of expected outcomes and yields. The chemoselectivity of these reactions is discussed, highlighting the primary amine as the principal site of nucleophilic attack under typical conditions. This document serves as a comprehensive resource for researchers leveraging this important building block in the synthesis of novel chemical entities.

Introduction

This compound combines the structural features of a pyridine ring and a primary aminomethyl group. The pyridine moiety, while generally less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, can undergo reactions at the nitrogen atom itself. The primary amine, however, is a potent nucleophile and represents the primary site of reactivity towards a wide array of electrophiles. The presence of a bromine atom on the pyridine ring also provides a handle for further functionalization via cross-coupling reactions, although this aspect is outside the scope of the current guide. Understanding the reactivity of the aminomethyl group is crucial for the strategic incorporation of this scaffold into more complex molecules.

General Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of the primary amino group. This group readily reacts with a variety of electrophiles to form stable covalent bonds. The pyridine nitrogen, being less nucleophilic and sterically more hindered, generally requires harsher conditions to react with electrophiles.

A logical workflow for assessing the reactivity of this compound with a given electrophile is outlined below.

Caption: General workflow for assessing the reactivity of this compound.

Reactions with Electrophiles: Data and Protocols

This section details the reactions of this compound with specific classes of electrophiles. Quantitative data is summarized in tables, and detailed experimental protocols are provided for representative reactions.

N-Alkylation

The primary amine of this compound can be readily alkylated by various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism. It is possible for dialkylation to occur, leading to the formation of a tertiary amine. A specific example is the synthesis of bis((5-bromopyridin-2-yl)methyl)amine.

| Electrophile | Product | Solvent | Base | Yield (%) | Reference |

| (5-bromopyridin-2-yl)methyl halide (in situ) | bis((5-bromopyridin-2-yl)methyl)amine | Acetonitrile | Na2CO3 | Not specified | PhD Thesis |

Experimental Protocol: Synthesis of bis((5-bromopyridin-2-yl)methyl)amine

A mixture of this compound (1 equivalent), a suitable (5-bromopyridin-2-yl)methyl halide (1 equivalent), and sodium carbonate (Na2CO3) as a base are stirred in acetonitrile at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bis((5-bromopyridin-2-yl)methyl)amine.

N-Acylation

N-acylation of this compound with acyl chlorides or acid anhydrides is a facile reaction that leads to the formation of stable amides. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.

| Electrophile | Product | Solvent | Base | Yield (%) | Reference |

| Benzoyl chloride | N-((5-bromopyridin-2-yl)methyl)benzamide | Dichloromethane | Triethylamine | >90 (expected) | General Procedure |

| Acetic anhydride | N-((5-bromopyridin-2-yl)methyl)acetamide | Pyridine | - | >90 (expected) | General Procedure |

Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)benzamide

To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added benzoyl chloride (1.1 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-((5-bromopyridin-2-yl)methyl)benzamide.

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. These reactions are generally high-yielding and proceed under mild conditions.

| Electrophile | Product | Solvent | Base | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide | Pyridine | - | >90 (expected) | General Procedure |

| Benzenesulfonyl chloride | N-((5-bromopyridin-2-yl)methyl)benzenesulfonamide | Dichloromethane | Triethylamine | >90 (expected) | General Procedure |

Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide

To a solution of this compound (1.0 eq.) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq.) portionwise. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford N-((5-bromopyridin-2-yl)methyl)-4-methylbenzenesulfonamide.

Reactivity of the Pyridine Ring

Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a potential site for electrophilic attack, leading to the formation of a pyridinium salt. This reaction, known as quaternization, typically requires more forcing conditions than the reactions at the primary amine, especially with less reactive alkylating agents. The quaternization of the pyridine nitrogen would significantly alter the electronic properties of the molecule, making the pyridine ring even more electron-deficient.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridine ring of this compound is generally difficult due to the deactivating effect of the nitrogen atom. If forced to react under harsh conditions (e.g., high temperature, strong acid catalysis), substitution would be expected to occur at the C3 or C5 position, which are meta to the nitrogen and less deactivated. However, the primary amino group is likely to be protonated under these conditions, further deactivating the ring.

Conclusion

This compound exhibits a clear and predictable reactivity profile towards electrophiles. The primary aminomethyl group is the dominant nucleophilic center, readily undergoing N-alkylation, N-acylation, and N-sulfonylation in high yields under standard conditions. This chemoselectivity allows for the straightforward synthesis of a wide range of derivatives, making it an invaluable building block for the construction of complex molecular architectures in drug discovery and development. While the pyridine ring can also react with electrophiles, these transformations typically require more forcing conditions and are less commonly employed in synthetic strategies involving this substrate. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in organic synthesis.

Solubility of (5-Bromopyridin-2-yl)methanamine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the solubility characteristics of (5-Bromopyridin-2-yl)methanamine, a key building block in organic synthesis and pharmaceutical research. Due to the absence of publicly available quantitative solubility data, this document outlines a qualitative solubility assessment based on the compound's structural features. Furthermore, it provides a detailed, standardized experimental protocol for determining the precise solubility of this compound in various common organic solvents. This guide also includes a logical workflow diagram to assist researchers in systematically approaching solubility determination.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1][2][3] Its structure, featuring a pyridine ring, a bromine atom, and a methanamine group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[4] The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing robust purification methods, and formulating drug candidates.

Qualitative Solubility Assessment

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the primary amine group (-CH₂NH₂) introduces polarity and hydrogen bonding capabilities. This suggests that this compound is likely to be soluble in polar protic and aprotic solvents.

-

Likely Good Solubility: Solvents such as methanol, ethanol, isopropanol (polar protic), and dimethyl sulfoxide (DMSO)[5][6], dimethylformamide (DMF), and acetone (polar aprotic) are expected to be effective in dissolving this compound.

-

Moderate to Low Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane, the solubility is expected to be moderate.

-

Likely Poor Solubility: Nonpolar solvents such as toluene, hexane, and diethyl ether are anticipated to be poor solvents for this compound due to the significant difference in polarity.

It is important to note that this qualitative assessment serves as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | TBD | TBD | e.g., HPLC |

| Ethanol | 25 | TBD | TBD | e.g., HPLC |

| Isopropanol | 25 | TBD | TBD | e.g., HPLC |

| Acetone | 25 | TBD | TBD | e.g., HPLC |

| Ethyl Acetate | 25 | TBD | TBD | e.g., HPLC |

| Dichloromethane | 25 | TBD | TBD | e.g., HPLC |

| Toluene | 25 | TBD | TBD | e.g., HPLC |

| Hexane | 25 | TBD | TBD | e.g., HPLC |

| Diethyl Ether | 25 | TBD | TBD | e.g., HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | e.g., HPLC |

| Dimethylformamide (DMF) | 25 | TBD | TBD | e.g., HPLC |

TBD: To Be Determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates a systematic workflow for determining the solubility of a chemical compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure suggests good solubility in polar organic solvents. For any research or development activities, it is crucial to experimentally determine the solubility in the specific solvents of interest. The provided experimental protocol and logical workflow offer a robust framework for obtaining accurate and reliable solubility data. This information is fundamental for the successful application of this compound in the fields of chemical synthesis and drug development.

References

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of (5-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of (5--Bromopyridin-2-yl)methanamine, details on its synthesis, and an exploration of its potential applications in pharmaceutical research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [3][4] |

| CAS Number | 173999-23-0 | [3][4] |

| Appearance | Light yellow to brown solid-liquid mixture | [4] |

| Boiling Point | 247.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.574 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.31 ± 0.39 (Predicted) | [4] |

| Refractive Index (n20D) | 1.595 - 1.597 | [5] |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water. Specific quantitative data is not readily available. | [6] |

| Storage Conditions | 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), protected from light. | [4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[7][8] Based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring and the aminomethyl group.

-

¹³C NMR: Resonances for the five distinct carbon atoms in the pyridine ring and the methylene carbon of the aminomethyl group.

-

FT-IR: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. Predicted m/z for [M+H]⁺ is 186.98654.[2]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex pharmaceutical candidates.[9][10]

Synthetic Routes

A common synthetic pathway to this compound involves the reduction of 5-bromo-2-cyanopyridine (also known as 5-bromopicolinonitrile).

References

- 1. This compound | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. americanelements.com [americanelements.com]

- 4. 173999-23-0 CAS MSDS (2-Aminomethyl-5-bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 7. 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. 173999-23-0|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Genesis of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of (5-Bromopyridin-2-yl)methanamine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, experimental protocols, and relevant data.

Discovery and Significance

This compound, with the CAS Number 173999-23-0, emerged as a compound of interest due to its versatile chemical nature. The presence of a bromo-substituted pyridine ring and a primary aminomethyl group makes it a valuable synthon for the construction of complex heterocyclic molecules. Its structural motifs are found in a variety of biologically active compounds, highlighting its importance in the development of novel therapeutics. While a singular, seminal publication detailing its initial "discovery" in a broader scientific context is not readily apparent in publicly accessible literature, its first documented syntheses appear in the patent literature, driven by the pursuit of new pharmaceutical agents.

First Reported Synthesis: A Pathway from 2-Methyl-5-bromopyridine

The initial documented synthesis of this compound can be traced through a multi-step process starting from 2-methyl-5-bromopyridine. This pathway involves the bromination of the methyl group followed by a nucleophilic substitution with an amine source.

A key precursor to this pathway is 5-bromo-2-methylpyridine. Its preparation is well-established and can be achieved through various methods, including the Sandmeyer reaction of 5-amino-2-methylpyridine.

Synthetic Workflow

The logical synthetic progression from 2-methyl-5-bromopyridine to this compound can be visualized as follows:

Caption: Synthetic pathway from 5-amino-2-methylpyridine.

Experimental Protocols

While the specific initial publication is not definitively identified through broad searches, a plausible and commonly employed synthetic route is detailed below based on established chemical principles.

Step 1: Synthesis of 5-Bromo-2-methylpyridine from 5-Amino-2-methylpyridine

This step typically involves a Sandmeyer-type reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Amino-2-methylpyridine | 108.14 | 10.8 g | 0.1 |

| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |

| Sodium nitrite | 69.00 | 7.6 g | 0.11 |

| Copper(I) bromide | 143.45 | 14.3 g | 0.1 |

Procedure:

-

A solution of 5-amino-2-methylpyridine in 48% hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide in hydrobromic acid, also maintained at low temperature.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-bromo-2-methylpyridine, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(Bromomethyl)-5-bromopyridine

This step involves the radical bromination of the methyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-methylpyridine | 172.02 | 17.2 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 |

| Carbon tetrachloride | 153.82 | 200 mL | - |

Procedure:

-

A solution of 5-bromo-2-methylpyridine, N-bromosuccinimide, and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is prepared in a round-bottom flask.

-

The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(bromomethyl)-5-bromopyridine.

Step 3: Synthesis of this compound

This final step involves the amination of the bromomethyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Bromomethyl)-5-bromopyridine | 250.93 | 25.1 g | 0.1 |

| Ammonia (7N solution in methanol) | 17.03 | 100 mL | ~0.7 |

Procedure:

-

2-(Bromomethyl)-5-bromopyridine is dissolved in a methanolic ammonia solution in a sealed pressure vessel.

-

The mixture is stirred at room temperature or gently heated for several hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in a suitable solvent and washed with water to remove any ammonium salts.

-

The organic layer is dried and concentrated to afford this compound, which can be further purified by chromatography if necessary.

Alternative Synthetic Route: Reduction of 5-Bromo-2-cyanopyridine

An alternative and widely used method for the synthesis of this compound involves the reduction of 5-bromo-2-cyanopyridine. This nitrile precursor is commercially available or can be synthesized from 2,5-dibromopyridine.

Synthetic Workflow

Caption: Alternative synthesis via nitrile reduction.

Data Presentation

Quantitative data for the first reported synthesis is not available in a consolidated public source. However, typical yields for the individual steps described in analogous literature procedures are presented below for reference.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Sandmeyer Reaction | 5-Amino-2-methylpyridine | 5-Bromo-2-methylpyridine | 60-80 |

| 2. Radical Bromination | 5-Bromo-2-methylpyridine | 2-(Bromomethyl)-5-bromopyridine | 70-90 |

| 3. Amination | 2-(Bromomethyl)-5-bromopyridine | This compound | 50-70 |

| Alt. Route: Nitrile Reduction | 5-Bromo-2-cyanopyridine | This compound | 80-95 |

Conclusion

While the precise historical "discovery" of this compound is embedded within the broader context of pharmaceutical research and development, its synthesis has been achieved through logical and well-established organic transformations. The pathways outlined in this guide, starting from either 2-methyl-5-bromopyridine or 5-bromo-2-cyanopyridine, represent robust and reproducible methods for obtaining this valuable chemical intermediate. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a clear understanding of the synthesis of this important building block.

The Aminomethylpyridine Moiety: A Technical Guide to its Fundamental Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a cornerstone in modern chemistry, underpinning advancements in coordination chemistry, catalysis, and medicinal chemistry. Its unique electronic and structural properties, arising from the interplay between the electron-deficient pyridine ring and the flexible aminomethyl sidearm, offer a versatile platform for molecular design. This technical guide provides an in-depth exploration of the fundamental reactivity of the aminomethylpyridine moiety, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes.

Core Reactivity and Electronic Landscape

The reactivity of the aminomethylpyridine moiety is governed by the electronic characteristics of its two key components: the pyridine ring and the aminomethyl group. The pyridine nitrogen, being more electronegative than carbon, imparts an electron-deficient character to the aromatic ring.[1] This influences the acidity of the aminomethyl protons and the nucleophilicity of the amino group. The position of the aminomethyl substituent (2-, 3-, or 4-position) further modulates these electronic effects, leading to distinct reactivity profiles for each isomer.

Substituents on the pyridine ring can further tune the electronic properties. Electron-donating groups (EDGs) increase the electron density on the ring and the metal center in complexes, which can be observed through shifts in redox potentials.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting the basicity of the pyridine nitrogen and influencing the rates of substitution reactions in metal complexes.[3][4]

Synthesis of Aminomethylpyridine Derivatives

A variety of synthetic routes provide access to aminomethylpyridine derivatives. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Traceless C3-Selective Umpolung

A notable method for the synthesis of 3-(aminomethyl)pyridine involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. This approach achieves a C3-selective formal C-H activation of pyridine.[5][6]

Preparation of 2-Aminomethylpyridine Derivatives

A general process for preparing 2-aminomethylpyridine derivatives involves the reaction of a 2-substituted pyridine with a nitroalkane in the presence of a base, followed by hydrogenation.[7]

Table 1: Representative Reaction Conditions for the Synthesis of 2-Aminomethylpyridine Derivatives [7]

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) |

| 1 | 2-Substituted Pyridine, Nitroalkane | Base | Various | -20 to 150 | Atmospheric | 1 to 48 |

| 2 | Intermediate from Step 1 | H₂ / Catalyst | Various | -20 to 150 | 0.5 to 200 | 1 to 48 |

Synthesis of Chalcone Derivatives

Chalcone derivatives of aminomethylpyridine, which have shown potential as anticancer agents, are typically synthesized via the Claisen-Schmidt condensation.[8][9] This reaction involves the cross-aldol condensation of an aromatic aldehyde with an aromatic ketone, catalyzed by an acid or a base.[9]

Coordination Chemistry

The aminomethylpyridine moiety is an excellent ligand in coordination chemistry, capable of acting as a bidentate or monodentate ligand. The pyridine nitrogen and the amino nitrogen can chelate to a metal center, forming stable complexes.

Silver(I) Complexes

The reaction of 4-(aminomethyl)pyridine with silver(I) salts yields a variety of one- and two-dimensional coordination polymers. The final structure is highly dependent on the ligand-to-metal ratio and the counter-anion.[10][11] For instance, a 1:1 ratio of 4-amp to Ag(I)OTf or Ag(I)tfa forms linear coordination polymers, while a 2:1 ratio can lead to more complex structures like a "chain link" polymer with OTf⁻ or a two-dimensional sheet with BF₄⁻.[10][11] Hydrogen bonding and π-stacking interactions also play a crucial role in the overall conformations of these structures.[10][11]

Table 2: Structural Motifs of [4-(Aminomethyl)pyridine]silver(I) Complexes [10][11]

| Ligand:Metal Ratio | Anion | Structural Motif |

| 1:1 | OTf⁻, tfa⁻ | Linear Coordination Polymer |

| 2:1 | tfa⁻ | Linear Polymer of Corner-Shared Boxes |

| 2:1 | OTf⁻ | Linear Box-in-Box "Chain Link" Polymer |

| 2:1 | BF₄⁻ | Two-Dimensional Sheet |

The isomeric 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine also form a range of discrete and polymeric structures with Ag(I), influenced by the anion and Ag-Ag interactions.[12]

Zinc(II) Complexes

A novel zinc complex, [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄], where AMPy is 2-(aminomethyl)pyridine, has been synthesized and characterized. In this complex, the zinc ions are connected through intramolecular hydrogen bonds, and these units further form a 2D network via intermolecular hydrogen bonds.[13]

Catalytic Applications

The well-defined coordination properties of aminomethylpyridine ligands make them valuable in catalysis.

Transfer Hydrogenation

Ruthenium(II) complexes containing 2-(aminomethyl)pyridine and phosphine ligands are highly active catalysts for the transfer hydrogenation of ketones.[14] These catalysts can achieve remarkably high turnover frequencies (TOFs), up to 400,000 h⁻¹ at 50% conversion, for the reduction of various ketones to alcohols in the presence of a base.[14] Chiral versions of these catalysts have been used for the enantioselective reduction of methyl-aryl ketones with high enantiomeric excess (up to 94% ee).[14]

Henry Reaction

The aforementioned zinc(II) complex with 2-(aminomethyl)pyridine has shown high catalytic performance in the Henry reaction, the addition of a nitroalkane to an aldehyde or ketone.[13]

Role in Drug Development

The aminomethylpyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its favorable physicochemical properties.

Anticancer Activity

Chalcone derivatives of 3-aminomethylpyridine have demonstrated significant in vitro anticancer activity, with some compounds showing excellent antimitotic activity against the A549 cell line.[8] Certain derivatives have been found to induce apoptosis in cancerous cell lines and exhibit DNA binding affinity.[8]

Antiprotozoal Agents

Aminopyridine-containing compounds are of great interest in the development of new drugs against neglected tropical diseases (NTDs) caused by protozoa such as Trypanosoma and Leishmania.[15] The aminopyridine moiety can reduce lipophilicity and provide additional interactions with biological targets.[15]

Experimental Protocols

General Synthesis of [4-(Aminomethyl)pyridine]silver(I) Complexes[10]

-

Dissolve the appropriate silver salt (e.g., AgOTf, Agtfa, AgBF₄) in 5 mL of acetonitrile.

-

In a separate flask, dissolve 4-(aminomethyl)pyridine in 5 mL of acetonitrile.

-

Add the 4-(aminomethyl)pyridine solution to the stirred silver salt solution.

-

Allow the mixture to stir for 10 minutes.

-

Remove the solvent in vacuo to yield a white or off-white powder.

-

Protect the reaction flask from light to prevent photodecomposition of the silver compounds.

-

Crystals can be grown by layering diethyl ether over an acetonitrile solution of the complex at 5 °C.

Catalytic Transfer Hydrogenation of Acetophenone[14]

-

In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., cis-RuCl₂(PP)(ampy), where PP is a diphosphine) in 2-propanol.

-

Add acetophenone to the solution.

-

Add a solution of NaOH in 2-propanol to initiate the reaction.

-

Maintain the reaction at a controlled temperature (e.g., 50 °C).

-

Monitor the progress of the reaction by gas chromatography or other suitable analytical techniques.

-

Upon completion, quench the reaction and work up to isolate the product alcohol.

Visualizing Chemical Processes

Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Coordination Modes of Aminomethylpyridine

Caption: Monodentate and bidentate coordination modes.

Simplified Catalytic Cycle for Transfer Hydrogenation

Caption: Simplified transfer hydrogenation catalytic cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 7. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]

- 8. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Suzuki Coupling of (5-Bromopyridin-2-yl)methanamine for Pharmaceutical Scaffolding

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[4][5][6] (5-Bromopyridin-2-yl)methanamine is a key building block, featuring a reactive bromine atom on the pyridine ring for Suzuki coupling and a primary aminomethyl group that can be further functionalized. This combination allows for the construction of diverse molecular libraries for screening and lead optimization.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of 5-aryl-2-pyridinemethanamine derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Figure 1: General Suzuki Coupling Reaction

Key Reaction Parameters

Successful Suzuki couplings are highly dependent on the choice of catalyst, base, solvent, and temperature. For bromopyridine substrates, a variety of conditions have proven effective.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are commonly employed.[2][4] The choice of ligand can be critical, with bulky, electron-rich phosphines often enhancing catalytic activity.

-

Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[2][4]

-

Solvent: A mixture of an organic solvent and water is typically used.[2] Common organic solvents include 1,4-dioxane, toluene, and isopropanol.[2][4]

-

Temperature: Reactions are generally heated to ensure a reasonable reaction rate, typically between 80-110 °C.[2][8]

Challenges with Primary Amines

The presence of a primary amine can sometimes complicate Suzuki couplings by coordinating to the palladium center. While many reactions proceed without protection, in cases of low yield or catalyst deactivation, protection of the amine as an amide may be considered.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of bromopyridine derivatives with various arylboronic acids, based on protocols for structurally similar compounds.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromopyridines

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand | [2][4] |

| Base | K₂CO₃, K₃PO₄, or Na₂CO₃ (2-3 equivalents) | [2][4] |

| Solvent | 1,4-Dioxane/Water (4:1), Toluene/Water, or Isopropanol/Water | [2][4] |

| Temperature | 80 - 110 °C | [2][8] |

| Reaction Time | 8 - 24 hours | [4][8] |

Table 2: Example Suzuki Coupling Reactions with Substituted Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~90 |

| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O | 80 | 8 | ~88 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good |

Yields are generalized based on couplings of other bromopyridines and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the solvent mixture (1,4-dioxane and water, 4:1) to the flask.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-pyridinemethanamine derivative.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely replacing harsher, classical methods for C-N bond formation.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine. This substrate is a valuable building block in medicinal chemistry, and its successful N-arylation opens avenues to a diverse range of complex molecules. The presence of both a pyridine ring and a primary aminomethyl group necessitates careful optimization of reaction conditions to achieve high yields and selectivity. The protocols and data presented herein are based on established methodologies for structurally similar bromopyridine and aminopyrimidine derivatives and serve as a robust starting point for reaction development.[3][4][5]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-(5-(aminomethyl)pyridin-2-yl)amine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Recommended Reaction Conditions

| Component | Reagent/Parameter | Molar Equivalents / Concentration | Purpose/Notes |

| Aryl Halide | This compound | 1.0 equiv | The electrophilic coupling partner. |

| Amine | Aryl or Alkyl Amine | 1.0 - 1.2 equiv | The nucleophilic coupling partner. |

| Palladium Source | Dichlorobis(triphenylphosphine)palladium(II) | 0.05 - 0.1 equiv (5-10 mol%) | Pre-catalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | Xantphos | 0.05 - 0.1 equiv (5-10 mol%) | A bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination. |

| Base | Sodium tert-butoxide (NaOtBu) | 2.0 - 3.0 equiv | Essential for the deprotonation of the amine coordinated to the palladium center. |

| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous and deoxygenated solvent is crucial for reaction efficiency. |

| Temperature | 80 - 110 °C (Reflux) | - | Higher temperatures are often required to drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |

| Reaction Time | 8 - 24 hours | - | Monitored by TLC or LC-MS. |

Experimental Workflow Diagram

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol

This protocol is a general guideline for the N-arylation of this compound with a representative aryl amine. The specific amounts and reaction time may require optimization for different amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Aryl amine (1.1 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.1 equiv)

-

Xantphos (0.1 equiv)

-

Sodium tert-butoxide (NaOtBu) (3.0 equiv)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl amine, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide.

-

Seal the flask with a septum and connect it to an inert gas line.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add anhydrous toluene via syringe to the flask.

-

Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium black and other insoluble materials. Rinse the flask and the Celite pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-(5-(aminomethyl)pyridin-2-yl)amine product.

-

-

Characterization:

-